5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one
Description
Properties
CAS No. |
91713-21-2 |
|---|---|
Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-amino-6-hydrazinyl-1H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H8N6O/c7-11-4-1-3-5(10-2-9-3)6(13)12(4)8/h1-2,11H,7-8H2,(H,9,10) |
InChI Key |
OANWYRGSXWEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=O)C2=C1NC=N2)N)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-c]pyridine framework. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
One of the prominent applications of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is its role as an antiviral agent. Research has demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit potent activity against viruses such as Hepatitis C Virus (HCV). For instance, compounds with similar scaffolds have shown EC50 values in the nanomolar range against HCV non-structural proteins .
Antitumor Properties
The compound has also been studied for its antitumor effects. A series of imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Compounds derived from this scaffold demonstrated lower IC50 values compared to standard anti-inflammatory drugs like diclofenac .
Agricultural Applications
Herbicidal Activity
Recent studies have explored the use of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one as a potential herbicide. Research indicated that certain derivatives exhibited significant herbicidal activity against common agricultural weeds. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced herbicidal efficacy .
Material Science Applications
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer matrices, leading to materials with improved thermal stability and mechanical strength. These polymers have potential applications in coatings and composite materials .
Case Study 1: Antiviral Activity Against HCV
A study conducted by Henderson et al. synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their antiviral activity against HCV. The most active compounds showed EC50 values as low as 0.007 nM for genotype 1b strains .
Case Study 2: Anti-inflammatory Activity
In a comparative study on anti-inflammatory agents, several derivatives of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one were tested for their COX inhibitory effects. Compounds demonstrated IC50 values significantly lower than those of traditional NSAIDs, indicating potential for development into new anti-inflammatory medications .
Data Tables
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antiviral | HCV Inhibition | EC50 values as low as 0.007 nM |
| Antitumor | Cytotoxicity | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory | COX Inhibition | IC50 values lower than standard NSAIDs |
| Herbicidal | Weed Control | Effective against common agricultural weeds |
| Polymer Synthesis | Material Enhancement | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one involves its interaction with various molecular targets. The compound can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
(a) Hydrazino Group Impact
The hydrazino group in 5-amino-6-hydrazino-imidazo[4,5-c]pyridin-4-one enhances its chelating ability and redox activity compared to analogues like 3-deazaguanine. This property is exploited in metal-catalyzed coupling reactions for drug synthesis . In contrast, 3-deazaguanine (lacking the hydrazino group) shows specific PNP inhibition, critical for immunosuppressive therapies .
(b) Methyl-Substituted Derivatives
The 2-methyl derivative (CAS 163452-68-4) demonstrates improved metabolic stability due to steric hindrance, making it a preferred intermediate for nitroimidazopyridinones with anticancer activity .
(c) Aromatic vs. Antiaromatic Behavior
Compounds like naphtho[1,8-cd:4,5-c'd']bis[1,2,6]thiadiazine () exhibit ambiguous aromaticity, whereas the imidazo[4,5-c]pyridin-4-one core in the target compound is definitively antiaromatic, influencing its electronic spectrum and reactivity .
Research Findings and Data Highlights
QSAR Insights
A QSAR study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines () revealed that electron-withdrawing groups (e.g., ketones) enhance angiotensin II receptor antagonism, aligning with the target compound’s ketone-driven bioactivity .
Collision Cross-Section (CCS) Data
For 1h-imidazo[4,5-c]pyridin-4-ol (CID 236528), predicted CCS values range from 90–95 Ų , suggesting similar pharmacokinetic behavior to the target compound .
Biological Activity
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthetic routes, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 180.169 g/mol
- CAS Number : 91713-21-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. The compound 5-amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one has shown promising results in various cancer cell lines:
- In Vitro Studies :
- The compound exhibited significant antiproliferative effects against several human cancer cell lines including HeLa (cervical carcinoma) and HCT116 (colorectal carcinoma) with IC values ranging from 1.8 to 3.2 μM .
- A comparative analysis revealed that derivatives with bromine substitutions enhanced antiproliferative activity significantly .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 5-Amino-6-hydrazino | HeLa | 2.0 |
| 5-Amino-6-hydrazino | HCT116 | 1.8 |
Antibacterial and Antiviral Activity
While the primary focus has been on anticancer properties, some derivatives of imidazo[4,5-c]pyridine have also been evaluated for antibacterial and antiviral activities:
- Antibacterial Activity : Some studies reported moderate antibacterial activity against Gram-negative bacteria such as E. coli, although the primary derivatives lacked significant antibacterial effects .
- Antiviral Activity : The antiviral potential was assessed against a range of DNA and RNA viruses, showing varied efficacy depending on the structural modifications of the compounds .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has shown effectiveness in reducing inflammatory markers in cell models related to obesity and oxidative stress .
Synthetic Routes
The synthesis of 5-amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one involves several steps:
- Starting Materials : The synthesis begins with readily available imidazole derivatives.
- Reactions : Key reactions include cyclization processes that facilitate the formation of the imidazopyridine core.
- Yield Optimization : Recent advancements have improved yields through optimized reaction conditions using various catalysts .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Cancer Cell Lines :
- Inflammation Model :
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 5-amino-6-hydrazinoimidazo[4,5-c]pyridin-4-one derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and appropriately substituted pyridine precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions (e.g., in dioxane at room temperature for 24 hours) to yield hydrazino-substituted heterocycles. Subsequent functionalization can introduce amino groups at the 5-position .
- Key Considerations : Solvent choice (e.g., dioxane, THF) and reaction duration significantly impact yield and purity. Characterization via -NMR and MS is critical to confirm regioselectivity .
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer : Systematic variation of catalysts (e.g., triethylamine, Hünig’s base) and temperature ranges (-20°C to 180°C) can enhance reaction efficiency. For example, using tertiary organic bases in isopropanol increases nucleophilic substitution rates at the 6-position hydrazino group .
- Data-Driven Approach : Employ computational reaction path searches (quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows demonstrate this .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR to verify the imidazo-pyridine core and hydrazino side chain. For example, aromatic protons in the pyridine ring resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 180.13804 for CHNO) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity for biological assays .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) can direct stereochemistry. For spiro-fused derivatives, base-promoted cyclization (e.g., KCO in DMF) under inert atmospheres minimizes racemization .
- Isomer Separation : Use preparative chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) to isolate enantiomers. Chromatography (silica gel, ethyl acetate/hexane gradients) resolves diastereomers .
Q. What strategies address contradictions in reported synthetic yields (e.g., 52% vs. 72%)?
- Methodological Answer : Yield disparities often stem from subtle differences in reactant ratios or solvent purity. For example, anhydrous dioxane vs. technical-grade solvent can alter reaction kinetics. Replicate protocols with strict moisture control and stoichiometric precision .
- Statistical Analysis : Design of Experiments (DoE) models (e.g., factorial designs) identify critical variables (temperature, catalyst loading) and their interactions to maximize reproducibility .
Q. How does the hydrazino group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The hydrazino moiety acts as a directing group in palladium-catalyzed C–H functionalization. For instance, Suzuki-Miyaura coupling with arylboronic acids at the 6-position requires protection of the hydrazine (e.g., as a Boc derivative) to prevent side reactions .
- Mechanistic Insight : Density Functional Theory (DFT) simulations reveal transition-state stabilization via hydrazine lone-pair donation to the metal center .
Q. What are the safety and handling protocols for this compound?
- Methodological Answer :
- Storage : Store under argon at -20°C to prevent oxidation of the hydrazino group.
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity. Refer to SDS data for 5-(ethylamino)-analogs, which highlight respiratory and dermal hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
